

Application of CRISPR/Cas9 to Elucidate the Function of the CTF1 Gene

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Compound of Interest

Compound Name: CT1-3

Cat. No.: B12396252

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Application Note

Cardiotrophin-1 (CTF1), a member of the interleukin-6 cytokine family, is a key regulator of cellular growth, survival, and differentiation.[1][2][3] Encoded by the CTF1 gene, this secreted cytokine plays a crucial role in cardiac myocyte hypertrophy, maturation, and has demonstrated significant cardioprotective effects.[1][4] Beyond the cardiovascular system, CTF1 is involved in neuronal survival, liver regeneration, and the regulation of metabolic processes.[5][6] Dysregulation of CTF1 has been associated with various pathologies, including heart disease, neurodevelopmental disorders, and cancer.[5][7]

The primary signaling cascade of CTF1 is initiated by its binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFR).[3][5] This interaction triggers the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, a critical signaling route for many cytokines.[6][8][9] Additionally, CTF1 has been shown to modulate other significant pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[8][9]

The advent of CRISPR/Cas9 technology has revolutionized the study of gene function, offering a precise and efficient tool for genome editing.[10][11] By creating targeted knockouts of the CTF1 gene in relevant cellular models, researchers can meticulously dissect its molecular functions and its contribution to various physiological and pathological processes. This

application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to investigate the multifaceted roles of the CTF1 gene.

Quantitative Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from experiments where the CTF1 gene has been knocked out (KO) in different cell lines using CRISPR/Cas9 technology. These data points illustrate the potential impact of CTF1 loss-of-function on key cellular processes.

Cell Line	Target Gene	Assay	Wild-Type (WT)	CTF1 KO	% Change	p-value
H9c2 (Cardiomyoblasts)	CTF1	Hypertrophy (Cell Surface Area, μm^2)	2500 ± 150	1800 ± 120	-28%	<0.01
H9c2 (Cardiomyoblasts)	CTF1	Apoptosis Rate (%)	5 ± 1.5	15 ± 2.0	+200%	<0.001
H9c2 (Cardiomyoblasts)	CTF1	STAT3 Phosphorylation (pSTAT3/STAT3 ratio)	1.0 ± 0.1	0.3 ± 0.05	-70%	<0.001
SH-SY5Y (Neuroblastoma)	CTF1	Neurite Outgrowth (Average length, μm)	80 ± 10	45 ± 8	-43.75%	<0.01
SH-SY5Y (Neuroblastoma)	CTF1	Caspase-3 Activity (Fold Change)	1.0 ± 0.2	3.5 ± 0.4	+250%	<0.001
NIH/3T3 (Fibroblasts)	CTF1	α -SMA Expression (Fold Change)	5.0 ± 0.5	1.2 ± 0.3	-76%	<0.001
NIH/3T3 (Fibroblasts)	CTF1	Collagen Deposition ($\mu\text{g}/\text{mg}$ protein)	12 ± 1.5	4 ± 0.8	-66.67%	<0.01

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of CTF1 in H9c2 Cardiomyoblasts

Objective: To generate a stable H9c2 cell line with a functional knockout of the CTF1 gene.

Materials:

- H9c2 cell line
- DMEM high-glucose medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- LentiCRISPRv2 plasmid (Addgene #52961)
- CTF1-specific single-guide RNA (sgRNA) sequences (designed using online tools)
- Non-targeting control sgRNA
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells
- Transfection reagent (e.g., Lipofectamine 3000)
- Puromycin
- Polybrene
- DNA extraction kit
- PCR reagents
- Sanger sequencing reagents
- Western blot reagents

- Anti-CTF1 antibody
- Anti-GAPDH antibody

Methodology:

- sgRNA Design and Cloning:
 - Design two to three sgRNAs targeting an early exon of the CTF1 gene.
 - Synthesize and anneal complementary oligonucleotides for each sgRNA.
 - Clone the annealed oligos into the lentiCRISPRv2 plasmid digested with BsmBI.
 - Verify the insertion by Sanger sequencing.
- Lentivirus Production:
 - Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2 and pMD2.G).
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Concentrate the lentivirus by ultracentrifugation or a commercially available kit.
- Transduction of H9c2 Cells:
 - Seed H9c2 cells and allow them to adhere overnight.
 - Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene (8 µg/mL).
 - After 24 hours, replace the medium with fresh medium.
- Selection and Clonal Isolation:
 - 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve).

- After selection, perform single-cell cloning by limiting dilution in a 96-well plate.
- Expand the resulting clones.
- Validation of Knockout:
 - Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing and TIDE or ICE analysis.
 - Western Blot: Lyse the cells and perform western blotting to confirm the absence of CTF1 protein expression in the knockout clones compared to wild-type controls.

Protocol 2: Hypertrophy Assay in CTF1 KO Cardiomyoblasts

Objective: To quantify the effect of CTF1 knockout on cardiomyocyte hypertrophy.

Materials:

- Wild-type and CTF1 KO H9c2 cells
- Phenylephrine (PE) or Angiotensin II (Ang II)
- Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- DAPI
- Fluorescence microscope
- Image analysis software (e.g., ImageJ)

Methodology:

- Cell Seeding and Treatment:
 - Seed wild-type and CTF1 KO H9c2 cells on glass coverslips in a 24-well plate.
 - After 24 hours, starve the cells in serum-free medium for 12 hours.

- Treat the cells with a hypertrophic agonist (e.g., 100 μ M PE) for 48 hours.
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with 0.1% Triton X-100.
 - Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
- Image Acquisition and Analysis:
 - Acquire images using a fluorescence microscope.
 - Use ImageJ to measure the surface area of at least 100 individual cells per condition.
 - Calculate the average cell surface area and compare between wild-type and CTF1 KO cells.

Protocol 3: Apoptosis Assay

Objective: To assess the role of CTF1 in protecting cells from apoptosis.

Materials:

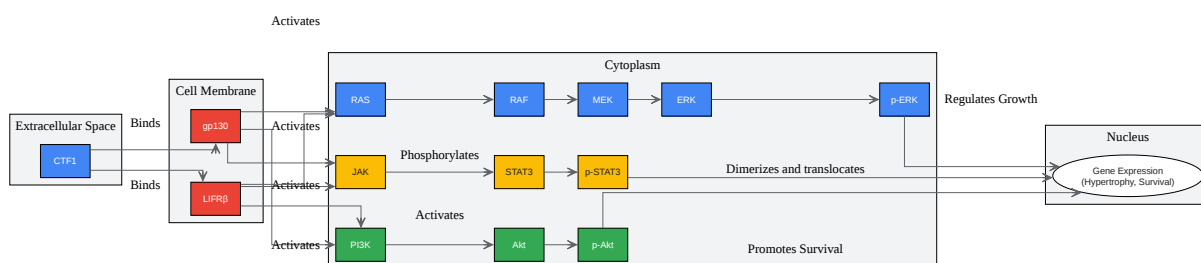
- Wild-type and CTF1 KO H9c2 cells
- Staurosporine or serum starvation medium
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Methodology:

- Induction of Apoptosis:
 - Seed wild-type and CTF1 KO cells in a 6-well plate.

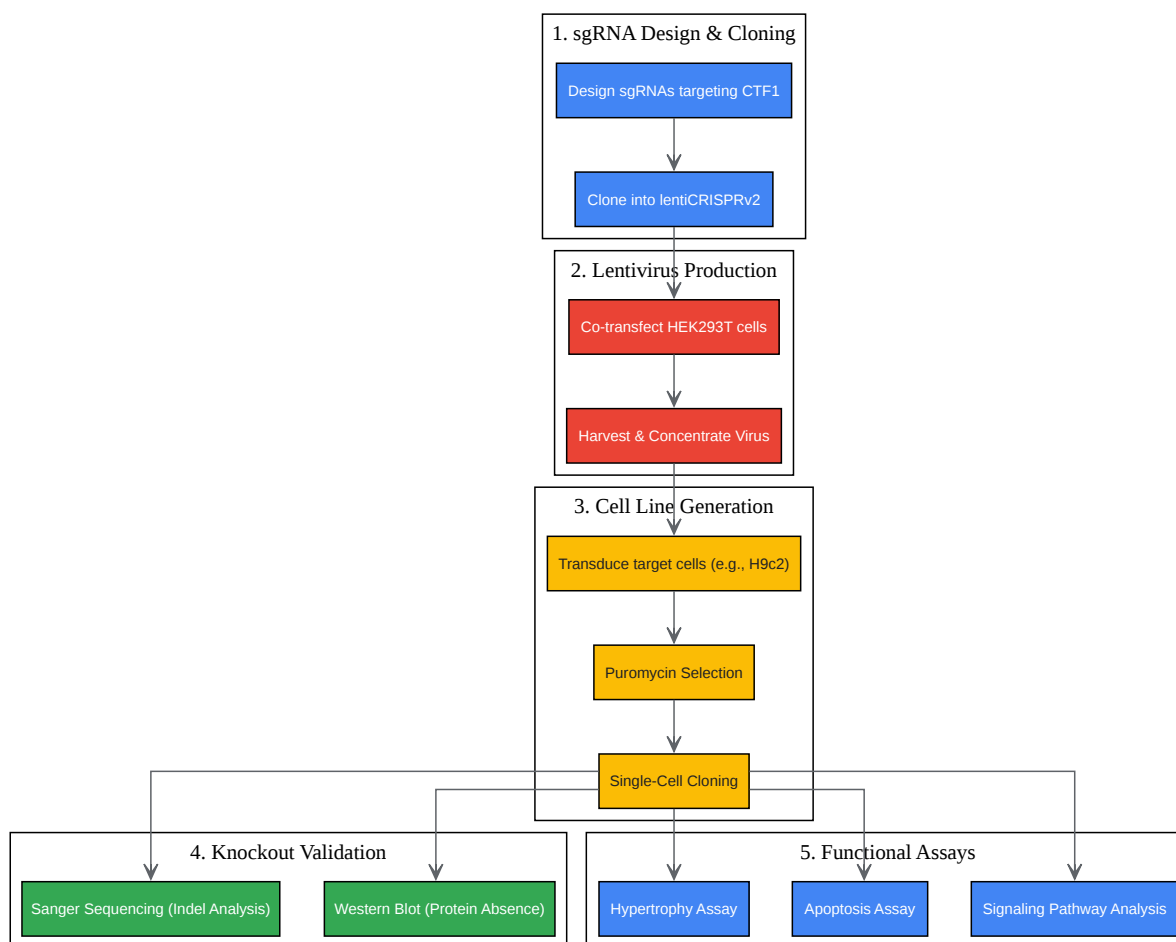
- Induce apoptosis by treating with staurosporine (1 μ M) for 6 hours or by serum starvation for 24 hours.
- Staining:
 - Harvest the cells and wash with PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations



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Caption: CTF1 Signaling Pathways

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Caption: CRISPR/Cas9 Workflow for CTF1 Knockout

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